molecular formula C18H13ClN6 B293059 N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B293059
M. Wt: 348.8 g/mol
InChI Key: VFUWCOMCABWWES-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.

Scientific Research Applications

N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential applications in medicine and drug development. It has been shown to have antitumor, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential use as a diagnostic tool for certain diseases.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves the inhibition of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells, fungi, and bacteria. It has also been shown to modulate certain signaling pathways that are involved in the development of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vary depending on the specific application. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In fungi and bacteria, it has been shown to disrupt cell membrane integrity and inhibit certain metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in lab experiments is its broad-spectrum activity against various types of cancer cells, fungi, and bacteria. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that the synthesis method is complex and requires the use of multiple reagents and conditions, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the investigation of its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further research is needed to better understand its mechanism of action and to identify potential biomarkers for its use as a diagnostic tool.

Synthesis Methods

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves a multistep process that requires the use of various reagents and conditions. The process typically starts with the reaction of 4-chlorobenzaldehyde and phenylhydrazine to form 4-chlorobenzaldehyde phenylhydrazone. This intermediate is then reacted with ethyl acetoacetate to form 4-chloro-1-phenyl-3-(1-phenyl-1H-tetrazol-5-yl)but-3-en-2-one. The final step involves the reaction of this intermediate with guanidine nitrate to form the desired compound.

properties

Molecular Formula

C18H13ClN6

Molecular Weight

348.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H13ClN6/c19-15-8-6-13(7-9-15)11-21-24-17-10-16(14-4-2-1-3-5-14)23-18-20-12-22-25(17)18/h1-12,24H/b21-11+

InChI Key

VFUWCOMCABWWES-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)N/N=C/C4=CC=C(C=C4)Cl

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NN=CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NN=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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